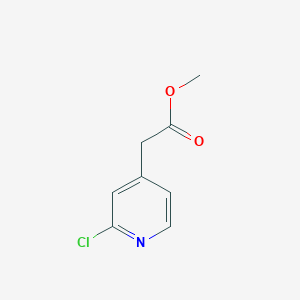

Methyl 2-(2-chloropyridin-4-yl)acetate

Overview

Description

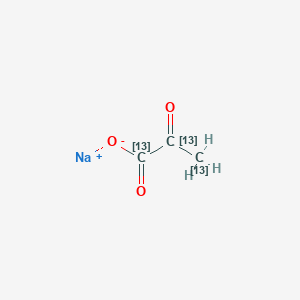

Methyl 2-(2-chloropyridin-4-yl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C8H8ClNO2 and its molecular weight is 185.61 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis of Antiplatelet Drugs

Methyl 2-(2-chloropyridin-4-yl)acetate has significant implications in the synthesis of antiplatelet and antithrombotic drugs, as seen in its application towards the synthesis of (S)-clopidogrel, a thienopyridine-class drug. The drug, marketed under names such as Plavix and Iscover, showcases potent antiaggregant properties that have been the focus of substantial synthetic method development due to its high demand. The review by Saeed et al. (2017) elaborates on various synthetic methodologies for (S)-clopidogrel, highlighting the pros and cons of each method to assist the scientific community in advancing synthetic strategies for this crucial medication (Saeed et al., 2017).

Methanogenic Pathways Analysis

In the context of environmental science, the compound's methyl group plays a pivotal role in the quantification of methanogenic pathways. Conrad's review (2005) on using stable carbon isotopic signatures sheds light on the differential contributions of acetate (methyl group) and H2/CO2 to CH4 production. This research provides insights into the methanogenic process by examining isotopic fractionation factors under various conditions, thereby contributing to our understanding of microbial methanogenesis and its environmental implications (Conrad, 2005).

Wastewater Treatment in the Pesticide Industry

The methyl ester component of this compound finds relevance in the treatment of wastewater from the pesticide production industry. Goodwin et al. (2018) explore treatment options for pesticide industry wastewater, emphasizing the challenges posed by toxic pollutants. The study suggests that biological processes and granular activated carbon treatments, which could involve derivatives of methyl esters for pollutant breakdown, offer viable solutions for removing harmful compounds from wastewater, highlighting the chemical's potential in environmental remediation efforts (Goodwin et al., 2018).

Biopolymer Modification

The modification of xylan, a hemicellulose, with derivatives such as this compound results in the formation of biopolymer ethers and esters with unique properties. Petzold-Welcke et al. (2014) describe the chemical modification of xylan into novel ethers and esters, offering potential applications in drug delivery and as antimicrobial agents. This research underscores the utility of methyl ester derivatives in producing biopolymers with tailored properties for various industrial applications (Petzold-Welcke et al., 2014).

Safety and Hazards

“Methyl 2-(2-chloropyridin-4-yl)acetate” is associated with several hazards. It has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name |

methyl 2-(2-chloropyridin-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-12-8(11)5-6-2-3-10-7(9)4-6/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQZVZTKKGCCTTL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1=CC(=NC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646813 | |

| Record name | Methyl (2-chloropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884600-82-2 | |

| Record name | Methyl (2-chloropyridin-4-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.